molecular formula C17H13BrFN3O2 B4585662 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4585662
M. Wt: 390.2 g/mol
InChI Key: MDEKJRKZFKBHEU-UHFFFAOYSA-N
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Description

1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C17H13BrFN3O2 This compound is characterized by the presence of a bromophenoxy group, a fluorophenyl group, and a pyrazole carboxamide moiety

Preparation Methods

The synthesis of 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the bromophenoxy and fluorophenyl groups. One common synthetic route involves the condensation of 4-bromophenol with a suitable aldehyde to form the bromophenoxy intermediate. This intermediate is then reacted with a fluorophenyl hydrazine derivative to form the pyrazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(4-BROMOPHENOXY)METHYL]-N-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but with a different position of the fluorophenyl group.

    1-[(4-BROMOPHENOXY)METHYL]-N-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1-[(4-bromophenoxy)methyl]-N-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrFN3O2/c18-12-1-7-15(8-2-12)24-11-22-10-9-16(21-22)17(23)20-14-5-3-13(19)4-6-14/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEKJRKZFKBHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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